Neocarrabiose

Description

BenchChem offers high-quality Neocarrabiose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neocarrabiose including the price, delivery time, and more detailed information at info@benchchem.com.

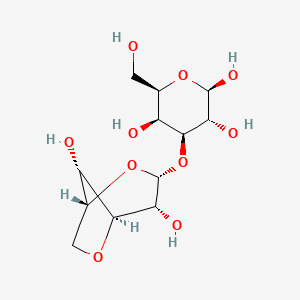

Structure

3D Structure

Properties

Molecular Formula |

C12H20O10 |

|---|---|

Molecular Weight |

324.28 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11-,12-/m1/s1 |

InChI Key |

JWMBOBQNPBCYER-TWZFJHAESA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |

Synonyms |

3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose neocarrabiose |

Origin of Product |

United States |

Technical Guide: Neocarrabiose Genesis, Structural Characterization, and Biocatalytic Production

Executive Summary

Neocarrabiose is a bioactive disaccharide belonging to the neocarrabiose series of oligosaccharides. Unlike its polymeric precursor,

Structural Identity and Biochemistry

To understand neocarrabiose, one must distinguish it from the repeating unit of the parent polymer.

The "Neo" Distinction

Standard carrageenan nomenclature defines the repeating disaccharide Carrabiose based on the

This cleavage leaves the internal

| Feature | Carrabiose (Repeating Unit) | Neocarrabiose (Enzymatic Product) |

| Internal Linkage | ||

| Non-Reducing End | D-Galactose-4-sulfate (G4S) | 3,6-Anhydro-D-galactose (DA) |

| Reducing End | 3,6-Anhydro-D-galactose (DA) | D-Galactose-4-sulfate (G4S) |

| Chemical Notation | G4S- | DA- |

| Primary Origin | Theoretical repeat unit of polymer | Product of |

Chemical Structure

Systematic Name: 4-O-(3,6-anhydro-

Phyletic Origin and Natural Reservoirs

Neocarrabiose does not exist as a free metabolite in high concentrations within algae. It is "locked" within the cell wall matrix of Rhodophyta (red algae). Accessing it requires the selection of specific carrageenophytes rich in the

Primary Biological Sources

The industrial and research-grade production of neocarrabiose relies on species that produce high-purity

-

Kappaphycus alvarezii (formerly Eucheuma cottonii): The definitive source. This tropical red alga contains predominantly

-carrageenan. It is the primary substrate for neocarrabiose production due to its high growth rate and polymer purity. -

Chondrus crispus (Irish Moss): A cold-water species containing a hybrid of

- and -

Betaphycus gelatinum: A niche source of high-quality

-carrageenan.

The Ecological "Release" Mechanism

In nature, neocarrabiose is transiently produced when carrageenolytic marine bacteria (e.g., Zobellia galactanivorans, Pseudoalteromonas carrageenovora) degrade algal cell walls. These bacteria secrete

Biocatalytic Genesis: The Mechanism

The production of neocarrabiose is a study in enzyme specificity. Chemical hydrolysis (acid) is non-specific and often degrades the acid-labile 3,6-anhydro bridge. Therefore, enzymatic hydrolysis is the mandatory standard for intact neocarrabiose recovery.

The Enzyme: -Carrageenase (GH16)

These endo-hydrolases belong to the Glycoside Hydrolase Family 16 (GH16). They operate via a retaining mechanism , meaning the stereochemistry of the anomeric carbon is retained after hydrolysis (double displacement).[1]

Mechanism of Action

-

Recognition: The enzyme's tunnel-shaped active site binds the negatively charged sulfate groups of the carrageenan backbone.

-

Cleavage: It specifically targets the

glycosidic linkage between the G4S and DA residues.[2] -

Product Release: The polymer is chopped into oligosaccharides of the neocarrabiose series (Neo-2, Neo-4, Neo-6). Exhaustive hydrolysis yields the disaccharide Neocarrabiose (Neo-2) .

Figure 1: Enzymatic pathway for the conversion of polymeric

Experimental Protocol: Isolation and Purification

This protocol describes the production of neocarrabiose from Kappaphycus alvarezii extract using recombinant

Reagents Required:

- -Carrageenan powder (Commercial or extracted from K. alvarezii).[4]

-

Recombinant

-carrageenase (Activity > 50 U/mg). -

Tris-HCl buffer (pH 7.5).[5]

-

Ethanol (Absolute).

Step-by-Step Methodology

-

Substrate Solubilization:

-

Dissolve 5 g of

-carrageenan in 500 mL of 50 mM Tris-HCl buffer (pH 7.5). -

Heat to 60°C with stirring until fully dissolved (clear viscous solution).

-

-

Enzymatic Depolymerization:

-

Cool solution to 40°C (optimal temperature for most marine GH16 enzymes).

-

Add

-carrageenase (Ratio: 1 U enzyme per 10 mg substrate). -

Incubate for 24–48 hours at 40°C with gentle agitation.

-

Monitoring: Viscosity will drop rapidly within the first hour.

-

-

Enzyme Quenching:

-

Heat the mixture to 95°C for 15 minutes to denature the enzyme.

-

Centrifuge at 10,000

g for 20 minutes to remove insoluble debris/protein precipitates.

-

-

Fractionation (Ultrafiltration):

-

Pass the supernatant through a 3 kDa MWCO (Molecular Weight Cut-Off) membrane.

-

Retentate: Contains undigested polymer and larger oligomers (Neo-4, Neo-6).

-

Permeate: Contains the target Neocarrabiose (Neo-2) and salts.

-

-

Purification (Size Exclusion Chromatography):

-

Load permeate onto a Bio-Gel P-2 or Sephadex G-10 column.

-

Elute with distilled water.

-

Collect fractions and analyze via Thin Layer Chromatography (TLC) or HPLC-RI.

-

-

Final Recovery:

-

Pool fractions containing the disaccharide.

-

Lyophilize (freeze-dry) to obtain Neocarrabiose as a white, hygroscopic powder.

-

Figure 2: Process flow for the isolation of Neocarrabiose from algal biomass.

Therapeutic Potential and Applications[6][7][8][9][10][11][12]

Neocarrabiose is not merely a degradation product; it is a "signaling motif" with documented bioactivity.

Antiviral Activity

Research indicates that low molecular weight carrageenan oligosaccharides, including neocarrabiose, exhibit antiviral properties, particularly against the Influenza A virus .

-

Mechanism: It interferes with the viral attachment phase and inhibits the replication cycle, likely by blocking the interaction between viral hemagglutinin and host cell receptors.

-

Efficacy: Studies show dose-dependent inhibition of viral replication in MDCK cells.[6]

Immunomodulation

Neocarrabiose acts as a ligand for specific pattern recognition receptors (PRRs) on immune cells.

-

Macrophage Activation: It stimulates the release of cytokines (TNF-

, IL-6) via the NF-

Comparative Bioactivity Data

| Compound | Source | Target Activity | Mechanism |

| Neocarrabiose | Enz.[7] Hydrolysis | Antiviral (Influenza A) | Viral entry inhibition |

| Neocarratetraose | Enz. Hydrolysis | Antioxidant | Superoxide scavenging |

| High MW Carrageenan | Raw Extraction | Gelling/Thickening | Helix formation |

References

-

Bacterial carrageenases: an overview of production and biotechnological applications. Source: National Institutes of Health (NIH) [Link]

-

Enzymatic Process for the Carrageenolytic Bioconversion of Sulf

-Neocarrabiose. Source: National Institutes of Health (NIH) / PubMed [Link] -

Carrageenan From Kappaphycus alvarezii: Metabolism, Structure, Production, and Application. Source: Frontiers in Plant Science / NIH PMC [Link]

-

Antiviral activity of lambda-carrageenan against influenza viruses. Source: ResearchGate / Springer Nature [Link][3]

-

Structure of kappa, iota and lambda carrageenans. Source: ResearchGate [Link]

Sources

- 1. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

Neocarrabiose molecular weight and formula

Neocarrabiose & -Neocarrabiose Sulfate: Structural Chemistry, Analysis, and Bioproduction

Executive Summary

Neocarrabiose is the disaccharide repeating unit of carrageenans characterized by an

In drug development and marine biotechnology, the primary molecule of interest is

Chemical Identity & Physicochemical Properties[1][2][3]

The following data differentiates the unsulfated core structure from the bioactive sulfated derivative produced via enzymatic hydrolysis.

Molecular Specifications

| Property | Neocarrabiose (Unsulfated) | ||

| CAS Registry | 6215-96-9 | N/A (Oligomer mixture often cited) | N/A |

| Molecular Formula | |||

| Molecular Weight | 324.28 g/mol | 404.34 g/mol | 426.32 g/mol |

| Monoisotopic Mass | 324.1056 Da | 404.0625 Da | 426.0444 Da |

| IUPAC Name | 3,6-anhydro- | 3,6-anhydro- | Sodium 3,6-anhydro- |

| Solubility | Water (High), DMSO | Water (High), DMSO | Water (Very High) |

| pKa | ~12 (Sugar -OH) | ~1.9 (Sulfate group) | N/A |

Structural Topology

The defining feature of the "Neo" series is the 3,6-anhydro-D-galactose (DA) residue at the non-reducing end , while the D-galactose-4-sulfate (G4S) residue resides at the reducing end . This orientation results from the specific cleavage mechanism of

Figure 1: Structural topology of

Bioproduction Workflow

The generation of high-purity

Protocol: Enzymatic Depolymerization

Reagents:

-

Substrate: Commercial

-Carrageenan (refined, KCl-precipitated). -

Enzyme: Recombinant

-Carrageenase (e.g., from Pseudoalteromonas carrageenovora or Zobellia galactanivorans). -

Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

Step-by-Step Methodology:

-

Solubilization: Dissolve

-carrageenan (1% w/v) in buffer at 60°C. Cool to 40°C (enzyme optimum). -

Hydrolysis: Add

-carrageenase (5 U/g substrate). Incubate at 40°C for 24–48 hours. -

Inactivation: Heat shock at 90°C for 10 minutes to denature the enzyme.

-

Fractionation:

-

Ultrafiltration (3 kDa cutoff): Remove undigested polymer.

-

Size Exclusion Chromatography (SEC): Use Bio-Gel P-2 or Superdex 30 columns eluted with 0.1M

. -

Note: The digest typically yields a mixture of Neocarrabiose (DP2) , Neocarrahexaose (DP4) , and Neocarraoctaose (DP6) . DP2 is often a minor product compared to DP4 unless specific exolytic enzymes are used or reaction times are extended.

-

-

Purification: Desalt fractions using nanofiltration or dialysis (100-500 Da cutoff) and lyophilize.

Figure 2: Bioproduction workflow for isolating

Analytical Characterization

Validating the structure of Neocarrabiose requires distinguishing it from its isomers (e.g.,

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for linkage verification. The anomeric protons provide distinct signatures.

Table 2: Key

| Residue | Position | Diagnostic Note | ||

| 3,6-Anhydro-Gal (DA) | H-1 (Anomeric) | 5.09 - 5.11 | 94.5 | Characteristic doublet, confirms |

| H-3 | 4.52 | 78.8 | Shifted due to glycosidic bond. | |

| Galactose-4-Sulfate (G4S) | H-1 (Anomeric) | 4.60 - 4.65 | 104.5 | |

| H-4 | 4.70 - 4.85 | 76.0 - 78.0 | Downfield shift confirms 4-sulfation . |

Note: Chemical shifts may vary slightly (

Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode) or MALDI-TOF (using DHB matrix).

-

Target Ion:

or -

Observed m/z:

-

Free Acid Form (

): 403.06 m/z . -

Sodium Adduct (

): 425.04 m/z .

-

-

Fragmentation Pattern (MS/MS):

-

m/z 97:

(Diagnostic for sulfate group). -

m/z 80:

(Loss of sulfate). -

Glycosidic Cleavage: B/Y ions corresponding to the loss of the anhydrogalactose unit.

-

References

-

Enzymatic Production & Characterization

- Title: Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into -Neocarrabiose and 3,6-Anhydro-D-galactose.

- Source: ACS Sustainable Chemistry & Engineering (2022).

-

URL:[Link]

-

NMR Spectroscopy Standards

-

Structural Analysis

-

PubChem Compound Database

- Title: Neocarrabiose (Compound Summary).

- Source: N

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis of oligosaccharides and oligosaccharide alditols obtained by hydrolysis of agaroses and carrageenans, two important types of red seaweed polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. scispace.com [scispace.com]

Neocarrabiose: A Technical Guide to its Discovery, Enzymatic Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of neocarrabiose, the fundamental disaccharide repeating unit of κ-carrageenan. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, enzymatic production, and biological activities of this marine-derived oligosaccharide. This document delves into the historical context of its discovery, detailed protocols for its synthesis and purification, and an exploration of its potential therapeutic applications, with a focus on its antioxidant and anti-inflammatory properties.

Introduction: The Structural Cornerstone of κ-Carrageenan

Neocarrabiose is a disaccharide that forms the backbone of κ-carrageenan, a major polysaccharide extracted from red seaweeds.[1][2] Structurally, it consists of alternating units of 3-linked β-D-galactose-4-sulfate and 4-linked 3,6-anhydro-α-D-galactose.[1] The discovery and characterization of neocarrabiose were pivotal in understanding the structure-function relationship of carrageenans, a family of sulfated galactans with widespread applications in the food and pharmaceutical industries.[3][4] This guide will provide an in-depth exploration of this significant molecule.

Historical Perspective: Unraveling the Structure of Carrageenan

The journey to understanding neocarrabiose is intrinsically linked to the history of carrageenan research. While carrageenan has been used for centuries in traditional food preparations, its chemical structure remained a puzzle for a significant period.[4] Early studies in the mid-20th century focused on the bulk properties of carrageenan extracts. It was through systematic chemical degradation and methylation analysis that the repeating disaccharide nature of carrageenans was first proposed.

The definitive structural elucidation of κ-carrageenan, and by extension the discovery of neocarrabiose as its repeating unit, was a culmination of efforts involving chemical hydrolysis, enzymatic digestion, and the application of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[5] These studies revealed the precise glycosidic linkages and the identity of the constituent monosaccharides, D-galactose-4-sulfate and 3,6-anhydro-D-galactose, that constitute neocarrabiose.[1]

Enzymatic Production of Neocarrabiose: A Controlled and Specific Approach

The chemical hydrolysis of carrageenan often leads to a heterogeneous mixture of oligosaccharides and can cause undesirable side reactions. In contrast, enzymatic methods offer a highly specific and controlled approach to produce well-defined oligosaccharides like neocarrabiose.[2][6] The core of this process lies in the use of a specific glycoside hydrolase, κ-carrageenase.

The Enzymatic Cascade: From Polymer to Disaccharide

The enzymatic conversion of κ-carrageenan into neocarrabiose is a multi-step process that can be broadly categorized into three key stages: depolymerization, desulfation, and monomerization.[2][6]

-

Depolymerization: The process begins with the endo-acting κ-carrageenase, which cleaves the β-1,4-glycosidic bonds within the κ-carrageenan polymer chain. This initial depolymerization yields a mixture of neocarrabiose oligosaccharides of varying lengths.[2][6]

-

Desulfation: Depending on the desired final product and the specific enzymatic activities present, a sulfatase can be employed to remove the sulfate group from the galactose unit.

-

Monomerization: Further enzymatic action by specific glycoside hydrolases can break down the oligosaccharides into the disaccharide unit, neocarrabiose.[2][6]

Caption: Enzymatic production of neocarrabiose workflow.

Detailed Experimental Protocol: Enzymatic Hydrolysis of κ-Carrageenan

This protocol outlines a typical laboratory-scale procedure for the enzymatic production of neocarrabiose from κ-carrageenan.

Materials:

-

κ-Carrageenan (high purity)

-

κ-Carrageenanse (e.g., from Pseudoalteromonas carrageenovora)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Sodium azide (optional, as a preservative)

-

Centrifuge and appropriate tubes

-

Water bath or incubator

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) solution of κ-carrageenan in Tris-HCl buffer. Heat the solution to 60°C with constant stirring to ensure complete dissolution. Cool the solution to the optimal temperature for the κ-carrageenase (typically around 40°C).

-

Enzymatic Reaction: Add the κ-carrageenase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of carrageenan is recommended.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation for a predetermined time (e.g., 24 hours). The reaction time can be optimized to achieve the desired degree of hydrolysis.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Clarification: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to remove any insoluble material.

-

Product Recovery: The supernatant, containing the neocarrabiose oligosaccharides, can be lyophilized or used directly for purification.

Purification and Characterization of Neocarrabiose

Following enzymatic hydrolysis, a mixture of oligosaccharides of varying lengths is typically obtained. To isolate pure neocarrabiose, chromatographic techniques are employed.

Purification by Medium Pressure Liquid Chromatography (MPLC)

MPLC is an effective technique for the preparative separation of oligosaccharides.[7]

Instrumentation and Columns:

-

MPLC system with a refractive index (RI) detector

-

Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2)

Protocol:

-

Sample Preparation: Dissolve the lyophilized hydrolysate in the MPLC mobile phase (e.g., deionized water).

-

Chromatographic Separation: Inject the sample onto the SEC column. Elute with the mobile phase at a constant flow rate.

-

Fraction Collection: Collect fractions based on the RI detector signal. Fractions corresponding to the disaccharide peak are pooled.

-

Purity Analysis: The purity of the collected fractions should be assessed by analytical high-performance liquid chromatography (HPLC) or mass spectrometry.

Caption: MPLC purification workflow for neocarrabiose.

Structural Characterization by NMR and Mass Spectrometry

The definitive identification and structural confirmation of neocarrabiose are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling constants are characteristic of the specific glycosidic linkages and monosaccharide residues of neocarrabiose.[8][9][10][11]

-

2D NMR Techniques (COSY, HSQC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the NMR spectra and unambiguous confirmation of the neocarrabiose structure.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This soft ionization technique allows for the accurate determination of the molecular weight of neocarrabiose.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides information about the sequence of monosaccharide units and the positions of sulfate groups (if present).

Table 1: Characteristic NMR Chemical Shifts for Neocarrabiose

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| G-1 | ~4.5 | ~102.5 |

| G-2 | ~3.5 | ~70.8 |

| G-3 | ~3.8 | ~80.5 |

| G-4 | ~4.1 | ~78.0 |

| G-5 | ~3.7 | ~75.0 |

| G-6 | ~3.8 | ~61.5 |

| A-1 | ~5.2 | ~92.0 |

| A-2 | ~4.0 | ~70.0 |

| A-3 | ~4.6 | ~77.5 |

| A-4 | ~4.2 | ~79.0 |

| A-5 | ~4.3 | ~69.0 |

| A-6 | ~3.9 | ~68.0 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. G refers to the galactose-4-sulfate unit and A refers to the 3,6-anhydro-galactose unit. |

Biological Activities and Potential Applications

While much of the research has focused on the biological activities of heterogeneous mixtures of carrageenan oligosaccharides, emerging evidence suggests that purified neocarrabiose possesses significant therapeutic potential, particularly in the areas of antioxidant and anti-inflammatory activity.

Antioxidant Properties

Neocarrabiose has demonstrated the ability to scavenge free radicals, which are implicated in a wide range of diseases. In vitro antioxidant assays are used to quantify this activity.

Table 2: In Vitro Antioxidant Activity of Neocarrabiose

| Assay | Mechanism | Typical IC₅₀ Value |

| DPPH Radical Scavenging | Hydrogen atom transfer | Varies with concentration |

| ABTS Radical Scavenging | Electron transfer | Varies with concentration |

| IC₅₀ values represent the concentration required to scavenge 50% of the radicals and are dependent on the specific assay conditions.[12][13][14][15][16] |

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Neocarrabiose has been shown to modulate inflammatory responses in cellular models.

Mechanism of Action:

Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, have begun to elucidate the anti-inflammatory mechanisms of neocarrabiose.[17][18][19][20][21] It is believed to exert its effects by inhibiting the production of pro-inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition is often associated with the downregulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[17]

Caption: Proposed anti-inflammatory mechanism of neocarrabiose.

Future Directions and Conclusion

Neocarrabiose stands as a molecule of significant interest for researchers in various fields. The development of efficient and scalable enzymatic production methods is crucial for making this compound more accessible for in-depth biological studies. Future research should focus on elucidating the precise molecular targets of neocarrabiose and its potential synergistic effects with other therapeutic agents. The continued exploration of its bioactivities, particularly in in vivo models, will be essential to translate the promising in vitro findings into tangible applications in functional foods, nutraceuticals, and pharmaceuticals. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating marine-derived disaccharide.

References

-

Carrageenan From Kappaphycus alvarezii (Rhodophyta, Solieriaceae): Metabolism, Structure, Production, and Application. (n.d.). Frontiers in Marine Science. Retrieved from [Link]

-

Carrageenan: structure, properties and applications with special emphasis on food science. (n.d.). RSC Publishing. Retrieved from [Link]

-

Structural studies on kappa-carrageenan derived oligosaccharides. (n.d.). ResearchGate. Retrieved from [Link]

- Falshaw, R., Bixler, H. J., & Johndro, K. (2001). Structure and Performance of Commercial Kappa-2 Carrageenan Extracts. Food Hydrocolloids, 15(4-6), 441-452.

-

Preparation and Characterization of κ-Carrageenan Modified with Maleic Anhydride and Its Application in Films. (n.d.). MDPI. Retrieved from [Link]

- Method for preparing k-carrageenan by use of biological enzyme method. (n.d.). Google Patents.

-

Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose. (n.d.). ResearchGate. Retrieved from [Link]

- Pathiraja, D., Choi, I.-G., & Lee, S. (2022). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry, 70(1), 325-334.

-

Structure analysis. (n.d.). Marinalg International. Retrieved from [Link]

-

Antioxidant activity using DPPH and ABTS tests and different concentrations of PCP and PCPH. (n.d.). ResearchGate. Retrieved from [Link]

- Hong, R., et al. (2017).

- Knutsen, S. H., & Grasdalen, H. (1992). The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy.

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Retrieved from [Link]

- Jouanneau, D., et al. (2010). Complete assignment of 1H and 13C NMR spectra of standard neo-ι-carrabiose oligosaccharides.

- Guo, J., et al. (2018). Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332.

-

Complete assignment of 1H and 13C NMR spectra of standard neo-iota-carrabiose oligosaccharides. (n.d.). Semantic Scholar. Retrieved from [Link]

-

To see the anti-inflammatory effect of a certain reagent on LPS-stimulated RAW 264.7 cells, is treating the cells prior to LPS stimulation necessary? (n.d.). ResearchGate. Retrieved from [Link]

- Polak-Śliwińska, M., & Krawczyk, M. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(21), 7241.

-

Optimization of Fermentation Conditions for Carrageenase Production by Cellulophaga Species: A Comparative Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Groleau, D., & Yaphe, W. (1977). Enzymatic hydrolysis of agar: purification and characterization of neoagarobiose hydrolase and p-nitrophenyl alpha-galactoside hydrolase. Canadian Journal of Microbiology, 23(6), 672-679.

-

Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved from [Link]

- Ståhle, J., et al. (2022). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER.

-

Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus. (n.d.). Formosa Journal of Applied Sciences (FJAS). Retrieved from [Link]

Sources

- 1. Carrageenan: structure, properties and applications with special emphasis on food science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carrageenan From Kappaphycus alvarezii (Rhodophyta, Solieriaceae): Metabolism, Structure, Production, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100272866A1 - Kappa-2 Carrageenan Composition and Products Made Therefrom - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. journals2.ums.ac.id [journals2.ums.ac.id]

- 17. Neoagaro-oligosaccharide monomers inhibit inflammation in LPS-stimulated macrophages through suppression of MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]

Technical Whitepaper: Physicochemical Characterization and Therapeutic Potential of Neocarrabiose

Topic: Physicochemical Properties of Neocarrabiose Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Neocarrabiose is a bioactive disaccharide derived from the enzymatic depolymerization of

In recent years, Neocarrabiose has emerged as a high-value target in marine biotechnology due to its superior solubility compared to parent carrageenans and its distinct biological profile, including antiviral, antioxidant, and immunomodulatory activities. Furthermore, the desulfated variant (

This guide provides a rigorous physicochemical analysis of Neocarrabiose, detailing its structural identification, enzymatic production protocols, and stability profiles necessary for pharmaceutical application.

Chemical Identity & Structural Architecture

Nomenclature and Distinction

The term "Neocarrabiose" is often used interchangeably to describe both the sulfated enzymatic product and its desulfated derivative. For high-precision applications, the distinction is critical:

-

Neocarrabiose-4-sulfate (Native Enzymatic Product): The direct product of

-carrageenan hydrolysis. It retains the C4-sulfate group on the reducing galactose unit. - -Neocarrabiose (Desulfated): The neutral disaccharide (C12H20O10) obtained after specific sulfatase treatment.

Structural Specifications

| Property | Neocarrabiose-4-sulfate (Salt Form) | |

| IUPAC Name | 3,6-anhydro- | 3,6-anhydro- |

| Molecular Formula | C | C |

| Molecular Weight | ~403.34 Da (Anion) / ~426.3 Da (Na | 324.28 Da |

| CAS Registry | N/A (Specific isomer often referenced by CID 54758597) | 6215-96-9 |

| Solubility | High (>50 mg/mL in H | High |

| pKa | ~2.0 (Sulfate group) | ~12 (Hydroxyls only) |

Structural Topology (DOT Visualization)

The following diagram illustrates the enzymatic cleavage site that generates Neocarrabiose, distinguishing it from the acid-hydrolysis product (Carrabiose).

Figure 1: Enzymatic generation of Neocarrabiose.

Physicochemical Characterization

NMR Spectroscopy Signature

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the "Neo" configuration (DA-G4S). The key differentiator is the anomeric proton shift of the 3,6-anhydro-galactose residue.

| Nucleus | Residue | Position | Chemical Shift ( | Multiplicity | Coupling ( |

| DA (Non-reducing) | H-1 | 5.10 – 5.30 | Singlet (Broad) | < 3 Hz | |

| G4S (Reducing) | H-1 | 4.60 – 4.70 | Doublet | ~7–8 Hz ( | |

| DA | H-1 (Hydrated) | 5.05 | Singlet | - | |

| DA | C-1 | ~94.0 | - | - | |

| G4S | C-1 | ~104.5 | - | - |

Note: Shifts may vary slightly based on temperature (typically 25°C or 65°C) and counter-ion (Na

Thermal and pH Stability

-

Acid Sensitivity: The 3,6-anhydro linkage is acid-labile. Prolonged exposure to pH < 4.0 results in the opening of the anhydro ring and degradation of the glycosidic bond.

-

Protocol Insight: All purification steps must be maintained at pH 7.0–8.0.

-

-

Thermal Stability: Stable up to 60°C in neutral solution. Lyophilized powder is stable at room temperature for >1 year if protected from moisture.

Production & Purification Protocol

This protocol details the enzymatic production of Neocarrabiose-4-sulfate from

Workflow Diagram

Figure 2: Step-by-step enzymatic bioconversion workflow.

Detailed Methodology

-

Substrate Solubilization: Dissolve 10 g of commercial

-carrageenan in 1 L of distilled water at 80°C. Cool to 40°C. -

Hydrolysis: Add recombinant

-carrageenase (e.g., from Pseudoalteromonas carrageenovora or Zobellia galactanivorans). Incubate at 40°C, pH 7.5 for 24 hours.-

Control Point: Monitor viscosity reduction. A 90% drop in viscosity typically indicates depolymerization.

-

-

Fractionation:

-

Pass the hydrolysate through a 3 kDa Ultrafiltration (UF) membrane. The permeate contains the Neocarrabiose series (DP2, DP4, DP6).

-

Isolation of DP2 (Neocarrabiose): Load the permeate onto a Bio-Gel P-2 column (2.5 x 100 cm) eluted with 0.1 M NH

HCO

-

-

Desulfation (Optional for

-Neocarrabiose): Treat the purified fraction with a specific sulfatase (e.g., Q15 sulfatase) to yield the non-sulfated form.

Biological & Pharmaceutical Potential[2][6][7]

Neocarrabiose exhibits distinct bioactivities driven by its sulfation pattern and molecular weight.

Antiviral Mechanism

Neocarrabiose-4-sulfate acts as a mimetic of cell-surface heparan sulfate.

-

Target: Enveloped viruses (HSV-1, Influenza A).

-

Mechanism: It competitively binds to the viral attachment proteins (e.g., Hemagglutinin), preventing the virus from docking with host cell receptors.

-

Efficacy: Studies indicate an IC

in the low micromolar range, superior to high-molecular-weight carrageenan due to better tissue penetration.

Antioxidant Activity

The sulfate group at C4 acts as an electron donor, scavenging superoxide anions and hydroxyl radicals.

-

Assay Validation: DPPH radical scavenging assays show dose-dependent activity, though lower than ascorbic acid.

Rare Sugar Precursor

-Neocarrabiose is the primary substrate for the enzymatic production of 3,6-anhydro-D-galactose (D-AHG) . D-AHG is a potent inhibitor of skin hyperpigmentation and has anti-cariogenic properties.References

-

Jouanneau, D., et al. (2010). "New insights into the structure of hybrid

-/ -

Knutsen, S. H., & Grasdalen, H. (1992).

H-NMR spectroscopy." Carbohydrate Research. Link -

Sun, F., et al. (2022).

-Neocarrabiose and 3,6-Anhydro-D-galactose." Journal of Agricultural and Food Chemistry. Link -

PubChem Database. "Neocarrabiose (CID 138756768) and Neocarrabiose Sulfate (CID 54758597)." National Library of Medicine. Link

-

Yuan, H., et al. (2006). "Immunomodulation and antitumor activity of kappa-carrageenan oligosaccharides." Cancer Letters. Link

Enzymatic Synthesis of Neocarrabiose from Kappa-Carrageenan: An Application Note and Detailed Protocol

Introduction: The Promise of Neocarrabiose

Carrageenans, a family of sulfated linear polysaccharides extracted from red seaweeds, are widely utilized in the food and pharmaceutical industries for their gelling, thickening, and stabilizing properties.[1][2][3] Beyond these traditional applications, the oligosaccharide derivatives of carrageenans are emerging as potent bioactive molecules with significant potential in drug development and functional foods.[4][5][6] Neocarrabiose, a disaccharide derived from kappa-carrageenan (κ-carrageenan), is of particular interest due to its potential therapeutic applications, including antioxidant, anti-inflammatory, antiviral, and antitumor activities.[4][5]

The traditional method for carrageenan degradation relies on harsh chemical hydrolysis, a process often associated with the generation of toxic byproducts and a lack of specificity.[4][7] In contrast, enzymatic synthesis offers a green and highly specific alternative, yielding well-defined oligosaccharides with a desired degree of polymerization.[4][8][9] This application note provides a comprehensive guide for the enzymatic synthesis of neocarrabiose from κ-carrageenan, designed for researchers, scientists, and drug development professionals. We will delve into the underlying enzymatic cascade, provide a detailed, field-proven protocol, and discuss the critical parameters for successful and reproducible synthesis.

The Enzymatic Cascade: A Multi-step Bioconversion

The enzymatic conversion of κ-carrageenan into neocarrabiose is a sophisticated process that mimics the natural carrageenan catabolic pathways found in marine bacteria.[4] This biotransformation is typically a two-step process involving:

-

Depolymerization: The initial step involves the cleavage of the long polysaccharide chains of κ-carrageenan into smaller oligosaccharides. This is achieved using a specific glycoside hydrolase known as κ-carrageenase . This enzyme specifically targets and cleaves the β-1,4-glycosidic bonds within the κ-carrageenan backbone, yielding a mixture of sulfated neocarrabiose oligosaccharides of varying lengths.[2][10]

-

Desulfation: The sulfated neocarrabiose oligosaccharides produced in the first step are then treated with a sulfatase . This enzyme specifically removes the sulfate groups from the galactose units of the oligosaccharides, resulting in the production of non-sulfated β-neocarrabiose (β-NC2).[4][8]

This enzymatic approach ensures a high degree of control over the final product, avoiding the non-specific degradation and chemical modifications associated with acid hydrolysis.[4]

Figure 1. Enzymatic conversion of κ-carrageenan to β-neocarrabiose.

Materials and Methods

Materials

-

Kappa-carrageenan (food or pharmaceutical grade)

-

Recombinant κ-carrageenase (e.g., from Zobellia galactanivorans)[10]

-

Recombinant sulfatase (specific for carrageenan oligosaccharides)

-

Sodium acetate buffer (50 mM, pH 7.0)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Ethanol (95% and 70%)

-

Deionized water

-

Dialysis tubing (1 kDa MWCO)

-

Centrifuge and centrifuge tubes

-

Incubator or water bath

-

Lyophilizer (freeze-dryer)

-

Analytical equipment for characterization (e.g., HPLC, TLC, Mass Spectrometry, NMR)

Experimental Protocols

Part 1: Purification of Kappa-Carrageenan (Optional but Recommended)

Commercial κ-carrageenan may contain impurities that can interfere with enzymatic reactions. A simple purification step can significantly improve the efficiency of the synthesis.

-

Dissolve κ-carrageenan powder in deionized water (1% w/v) by heating to 70-80°C with continuous stirring until fully dissolved.[11]

-

Cool the solution to room temperature to form a gel.

-

Cut the gel into small pieces and wash extensively with deionized water to remove soluble impurities.

-

Re-dissolve the washed gel in deionized water at 70-80°C.

-

Precipitate the κ-carrageenan by adding three volumes of 95% ethanol with gentle stirring.[12]

-

Collect the precipitated κ-carrageenan by centrifugation (e.g., 5000 x g for 15 minutes).

-

Wash the pellet with 70% ethanol and then with 95% ethanol.

-

Dry the purified κ-carrageenan in a vacuum oven or by lyophilization.

Part 2: Enzymatic Depolymerization of Kappa-Carrageenan

This step breaks down the long polysaccharide chains into smaller, sulfated oligosaccharides.

-

Prepare a 1% (w/v) solution of purified κ-carrageenan in 50 mM sodium acetate buffer (pH 7.0). Heat to 70-80°C to dissolve, then cool to the optimal temperature for the κ-carrageenase (typically 40-50°C).

-

Add κ-carrageenase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10-50 U/g of carrageenan is recommended.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction time will influence the size distribution of the resulting oligosaccharides.

-

Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Centrifuge the solution to remove any insoluble material. The supernatant contains the sulfated neocarrabiose oligosaccharides.

Part 3: Enzymatic Desulfation of Oligosaccharides

This step removes the sulfate groups to yield neocarrabiose.

-

Adjust the pH of the supernatant from the previous step to the optimal pH for the sulfatase (typically around pH 7.5) using a suitable buffer (e.g., Tris-HCl).

-

Add the sulfatase to the reaction mixture. The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined experimentally.

-

Incubate the mixture at the optimal temperature for the sulfatase (e.g., 30-40°C) for 12-48 hours with gentle agitation.

-

Terminate the reaction by heat inactivation (100°C for 10 minutes).

Part 4: Purification and Isolation of Neocarrabiose

-

Concentrate the reaction mixture using a rotary evaporator or by lyophilization.

-

To remove salts and any remaining enzyme, perform dialysis against deionized water using a 1 kDa molecular weight cutoff (MWCO) dialysis membrane.

-

The dialyzed solution can be further purified using size-exclusion chromatography (SEC) or other chromatographic techniques to isolate the neocarrabiose disaccharide.[13]

-

Lyophilize the purified fraction to obtain neocarrabiose as a white powder.

Figure 2. Step-by-step experimental workflow for neocarrabiose synthesis.

Results and Characterization

The successful synthesis of neocarrabiose should be confirmed through various analytical techniques.

| Parameter | Expected Outcome | Analytical Method |

| Yield | An optimized enzymatic process can yield approximately 0.52 g of β-neocarrabiose from 1 g of κ-carrageenan.[1][4] | Gravimetric analysis after lyophilization. |

| Purity | High purity (>95%) is achievable with proper chromatographic purification. | High-Performance Liquid Chromatography (HPLC). |

| Structural Confirmation | The molecular weight and structure should correspond to that of neocarrabiose. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy.[13] |

| Absence of Sulfate Groups | Confirmation of complete desulfation. | Fourier-Transform Infrared (FTIR) spectroscopy or elemental analysis.[12] |

Troubleshooting and Expert Insights

-

Low Yield:

-

Cause: Incomplete enzymatic digestion.

-

Solution: Optimize enzyme concentration, incubation time, temperature, and pH for both enzymatic steps. Ensure the substrate is fully dissolved before adding the enzyme.

-

-

Incomplete Desulfation:

-

Cause: Insufficient sulfatase activity or incubation time.

-

Solution: Increase the concentration of sulfatase or prolong the incubation period. Ensure the pH and temperature are optimal for the sulfatase.

-

-

Broad Product Distribution:

-

Cause: Non-optimal depolymerization conditions.

-

Solution: Adjust the κ-carrageenase concentration and reaction time. A shorter reaction time will generally yield larger oligosaccharides, while a longer time will favor the production of smaller fragments.

-

-

Enzyme Inhibition:

-

Cause: Presence of inhibitors in the commercial κ-carrageenan.

-

Solution: Perform the optional purification step to remove potential inhibitors.

-

Conclusion and Future Perspectives

The enzymatic synthesis of neocarrabiose from κ-carrageenan represents a significant advancement over traditional chemical methods, offering a sustainable and specific route to this high-value bioactive compound. The protocols outlined in this application note provide a robust framework for researchers to produce neocarrabiose for further investigation into its therapeutic potential. As research into carrageenolytic enzymes continues to expand, we can anticipate the development of even more efficient and specific biocatalysts, further unlocking the potential of marine polysaccharides in drug discovery and development.[14][15]

References

-

Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose. ResearchGate. [Link]

-

Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity. PubMed. [Link]

-

Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β‑Neocarrabiose and 3,6-Anhydro‑D‑galactose. American Chemical Society. [Link]

-

Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. ACS Publications. [Link]

-

Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola. PMC - PubMed Central. [Link]

-

Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. MDPI. [Link]

-

Bacterial carrageenases: an overview of production and biotechnological applications. NIH. [Link]

-

(PDF) Purification on Kappa Carrageenan by Re-Precipitation Technique. ResearchGate. [Link]

-

Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. PubMed. [Link]

-

Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides. PMC - PubMed Central. [Link]

-

(PDF) Sequential Enzymatic and Mild-Acid Hydrolysis of By-Product of Carrageenan Process from Kappaphycus alvarezii. ResearchGate. [Link]

-

Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. PubMed. [Link]

-

Carrageenan: Drug Delivery Systems and Other Biomedical Applications. PubMed Central. [Link]

-

(PDF) Acid hydrolysis of kappa-carrageenan as a way of gaining new substances for freezing process modification and protection from excessive recrystallisation of ice. ResearchGate. [Link]

-

(PDF) Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides. ResearchGate. [Link]

-

Expanding the application range of the κ‑carrageenase OUC-FaKC16A when preparing oligosaccharides from κ-carrageenan and furcellaran. PMC - PubMed Central. [Link]

-

Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. ResearchGate. [Link]

- US5801240A - Method for extracting semi-refined carrageenan

-

How to Use Kappa Carrageenan to Perfect Food Textures. AIElectro. [Link]

-

Structure of k-and m-carrabiose occurring in hybrid k-/m-carrageenan.... ResearchGate. [Link]

-

(PDF) Carrageenan and its Enzymatic Extraction. ResearchGate. [Link]

-

Carrageenan: Drug Delivery Systems and Other Biomedical Applications. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Expanding the application range of the κ‑carrageenase OUC-FaKC16A when preparing oligosaccharides from κ-carrageenan and furcellaran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ginobiotech.com [ginobiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carrageenan: Drug Delivery Systems and Other Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) for Neocarrabiose analysis

An Application Note for the Quantification of Neocarrabiose using High-Performance Liquid Chromatography

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of neocarrabiose, a disaccharide of significant interest in carbohydrate research and the development of carrageenan-derived products. We will explore the foundational principles of Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar analytes like neocarrabiose. A comparative analysis of two common detection methods, Refractive Index (RI) and Pulsed Amperometric Detection (PAD), will be provided to guide the user in selecting the most appropriate technique based on their specific analytical needs. This document provides a step-by-step protocol for sample preparation, instrument setup, and method validation, ensuring trustworthy and reproducible results.

Introduction: The Significance of Neocarrabiose Analysis

Neocarrabiose is a fundamental repeating unit of certain carrageenans, a family of linear sulfated polysaccharides extracted from red edible seaweeds. The enzymatic or acidic hydrolysis of carrageenans yields various oligosaccharides, including neocarrabiose and its derivatives, which are gaining attention for their potential biological activities and applications in the food and pharmaceutical industries.[1][2] Accurate and reliable quantification of neocarrabiose is crucial for quality control in the production of carrageenan-based products, for studying the enzymatic degradation of carrageenans, and for investigating the structure-function relationships of these bioactive oligosaccharides.[3][4]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of carbohydrates.[5] Due to the polar nature and lack of a strong chromophore in neocarrabiose, conventional reversed-phase HPLC with UV detection is not suitable. This application note focuses on a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is specifically designed for the separation of polar compounds.[6]

The Principle of Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mixed with a smaller amount of a polar solvent, typically water.[6] In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. The separation of analytes is primarily based on their partitioning between this immobilized aqueous layer and the bulk mobile phase. More polar analytes, like neocarrabiose, will have a stronger interaction with the stationary phase and will be retained longer.[7][8]

The choice of a suitable HILIC column is critical for achieving optimal separation. Amide-based columns are often preferred for carbohydrate analysis as they are less prone to forming Schiff bases with reducing sugars, which can occur with amine-based columns and lead to poor peak shapes and column degradation.[9]

Detection Strategies for Non-Chromophoric Analytes

Since simple sugars like neocarrabiose do not absorb UV light, alternative detection methods are required. The two most common and effective detectors for this purpose are the Refractive Index (RI) detector and the Pulsed Amperometric Detector (PAD).

Refractive Index (RI) Detection: A Universal Approach

The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte.[10][11] It is a robust and widely used detector for carbohydrate analysis.[12][13] However, RI detectors are generally less sensitive than PAD and are highly sensitive to temperature and pressure fluctuations, requiring a stable baseline for accurate quantification.[11]

Pulsed Amperometric Detection (PAD): High-Sensitivity Analysis

PAD is a highly sensitive and selective detection method for electroactive compounds, including carbohydrates.[14][15] In PAD, carbohydrates are detected by measuring the electrical current generated by their oxidation at the surface of a gold working electrode.[14] A series of potential pulses are applied to the electrode to perform the detection and to clean and reactivate the electrode surface, ensuring a stable and reproducible signal.[15][16] This technique can achieve detection limits in the picomole range, making it ideal for trace analysis.[14][17]

Experimental Protocol: HPLC Analysis of Neocarrabiose

This section provides a detailed, step-by-step protocol for the analysis of neocarrabiose using HPLC with a choice of RI or PAD detection.

Materials and Reagents

-

Neocarrabiose standard

-

Acetonitrile (HPLC grade)

-

Ultrapure water (18.2 MΩ-cm)

-

Sodium hydroxide (for PAD)

-

0.22 µm syringe filters

Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of neocarrabiose standard and dissolve it in 10 mL of ultrapure water.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with ultrapure water to achieve a concentration range suitable for the calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Preparation:

-

For samples containing carrageenan, enzymatic hydrolysis is required to release neocarrabiose.[18][19] The specific enzymatic conditions will depend on the type of carrageenase used.

-

After hydrolysis, terminate the enzymatic reaction (e.g., by boiling).[20]

-

Centrifuge the sample to remove any precipitated proteins or polysaccharides.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC conditions.

| Parameter | HILIC with RI Detection | HILIC with PAD |

| Column | Amide-based HILIC Column (e.g., XBridge BEH Amide, 4.6 x 250 mm, 5 µm) | High-pH Anion-Exchange Column (for HPAEC-PAD) |

| Mobile Phase | Isocratic: 75:25 (v/v) Acetonitrile:Water | Gradient: Sodium Hydroxide and Sodium Acetate (specific gradient will depend on the column and separation requirements) |

| Flow Rate | 0.9 mL/min | 0.5 - 1.0 mL/min |

| Column Temperature | 35 °C | 30 °C |

| Injection Volume | 10 - 20 µL | 10 - 20 µL |

| Detector | Refractive Index (RI) Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode |

| RI Detector Temp. | 35 °C | N/A |

| PAD Waveform | Refer to instrument manufacturer's recommendations for carbohydrate analysis |

Method Validation

To ensure the reliability of the analytical results, the HPLC method should be validated for the following parameters as per ICH guidelines:[12][21]

-

Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations. The relative standard deviation (RSD) should be ≤ 2%.

-

Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of neocarrabiose standard into a sample matrix and calculate the percentage recovery. The recovery should be within 95-105%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Analysis and Interpretation

-

Peak Identification: Identify the neocarrabiose peak in the sample chromatogram by comparing its retention time with that of the neocarrabiose standard.

-

Quantification: Use the calibration curve generated from the working standards to determine the concentration of neocarrabiose in the sample based on its peak area.

Workflow and Decision Making

The following diagrams illustrate the overall experimental workflow and the decision-making process for selecting the appropriate detection method.

Caption: Experimental workflow for neocarrabiose analysis.

Caption: Decision tree for detector selection.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Poor Peak Shape | - Column contamination- Inappropriate mobile phase composition- Schiff base formation (with amine columns) | - Wash the column with a strong solvent- Optimize the mobile phase- Use an amide-based column |

| Baseline Drift | - Temperature fluctuations (for RI detector)- Mobile phase not properly degassed- Column bleeding | - Ensure stable column and detector temperature- Degas the mobile phase- Use a high-quality column |

| Low Sensitivity | - Low analyte concentration- Detector not optimized | - Concentrate the sample- Optimize detector settings (especially for PAD) |

| No Peaks | - No analyte in the sample- Injection error- Detector issue | - Check sample preparation- Verify autosampler/injector function- Check detector connections and settings |

Conclusion

This application note provides a comprehensive and practical guide for the analysis of neocarrabiose using HPLC. The detailed protocol, including the choice between RI and PAD detection, along with method validation guidelines, equips researchers, scientists, and drug development professionals with a reliable method for the accurate quantification of this important disaccharide. The successful implementation of this method will contribute to advancements in carbohydrate research and the development of high-quality carrageenan-based products.

References

-

A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). MDPI. [Link]

-

Quantitative analysis of sugars (Direct detection by RI detector). (2021). JASCO Global. [Link]

-

Determination of Sugars by ChroZen HPLC (Refractive Index Detector). (n.d.). Youngin Chromass. [Link]

-

Refractive index detector for sensitive HPLC analysis. (n.d.). Chromatography Today. [Link]

-

Kochan, J. E., & Alpert, A. J. (1995). Hydrophilic-interaction chromatography of complex carbohydrates. Journal of Chromatography A, 705(1), 85-94. [Link]

-

Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2267-2285. [Link]

-

A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). OUCI. [Link]

-

Hydrophilic-interaction chromatography of complex carbohydrates. (n.d.). PolyLC. [Link]

-

Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. (2014). YouTube. [Link]

-

Knutsen, S. H., & Grasdalen, H. (1992). The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy. Carbohydrate Research, 229(2), 233-244. [Link]

-

HPLC for Carbohydrate Analysis. (2016). ResearchGate. [Link]

-

ANALYSIS OF OLIGOSACCHARIDES BY HILIC: POTENTIAL ADSORPTION ISSUE AND SOLUTION. (n.d.). Waters Corporation. [Link]

-

Li, X., et al. (2020). Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides. Frontiers in Microbiology, 11, 592. [Link]

-

Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. (2024). MDPI. [Link]

-

RI Detectors – Reliable Refractive Index Detection for HPLC. (n.d.). KNAUER. [Link]

-

Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. (2022). MDPI. [Link]

-

A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. (2001). ResearchGate. [Link]

-

Pulsed amperometric detection. (n.d.). Antec Scientific. [Link]

-

Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. (2015). International Food Research Journal. [Link]

-

Complete assignment of (1)H and (13)C NMR spectra of standard neo-iota-carrabiose oligosaccharides. (2016). Semantic Scholar. [Link]

-

Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry. (n.d.). Waters Corporation. [Link]

-

Hydrophilic interaction liquid chromatography coupled to mass spectrometry for the characterization of prebiotic galactooligosaccharides. (2012). PubMed. [Link]

-

High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. (2002). PubMed. [Link]

-

HPLC analysis of the oligosaccharides released from k-carrageenan by... (n.d.). ResearchGate. [Link]

-

The Power of Pulsed Amperometric Detection Coupled With Chromatography for Analyzing Carbohydrates. (2011). American Laboratory. [Link]

-

κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. (2023). PMC - NIH. [Link]

-

Separation of All Classes of Carbohydrates by HPAEC-PAD. (2024). LCGC International. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophilic-interaction chromatography of complex carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. polylc.com [polylc.com]

- 9. lcms.cz [lcms.cz]

- 10. jasco-global.com [jasco-global.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. mdpi.com [mdpi.com]

- 13. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Pulsed amperometric detection - Antec Scientific [antecscientific.com]

- 16. americanlaboratory.com [americanlaboratory.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ifrj.upm.edu.my [ifrj.upm.edu.my]

Development of Neocarrabiose-Based Functional Foods: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Neocarrabiose in Functional Foods

Neocarrabiose, a disaccharide derived from the enzymatic hydrolysis of carrageenan, is emerging as a promising ingredient in the development of functional foods.[1][2][3] Carrageenans, sulfated polysaccharides extracted from red seaweeds, have a long history of use in the food industry as gelling, thickening, and stabilizing agents.[4][5] However, recent research has unveiled a spectrum of bioactive properties associated with carrageenan-derived oligosaccharides, including neocarrabiose, such as antioxidant, anti-inflammatory, antiviral, antitumor, and immunomodulatory effects.[1][2][3][6][7] Unlike their parent polysaccharides, these smaller oligosaccharides often exhibit enhanced bioavailability and more potent biological activities.[8]

This guide provides a comprehensive overview of the scientific rationale and technical protocols for developing functional foods enriched with neocarrabiose. It is designed to equip researchers and drug development professionals with the necessary knowledge to explore the full potential of this novel bioactive compound.

Section 1: Production and Characterization of Neocarrabiose

The transition from the complex polysaccharide carrageenan to the bioactive disaccharide neocarrabiose is a critical first step. Enzymatic hydrolysis is the preferred method for this conversion, offering greater specificity and control over the final product compared to chemical methods, which can produce undesirable byproducts.[1][2][3]

Enzymatic Production of Neocarrabiose

A multi-step enzymatic process can be employed to efficiently produce neocarrabiose from κ-carrageenan. This process typically involves depolymerization, desulfation, and monomerization steps.[1][2][3]

Workflow for Enzymatic Production of Neocarrabiose:

Caption: Enzymatic cascade for neocarrabiose production.

Protocol 1: Enzymatic Hydrolysis of κ-Carrageenan to Neocarrabiose

-

Substrate Preparation: Prepare a solution of κ-carrageenan (e.g., 1% w/v) in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Depolymerization: Add recombinant κ-carrageenase to the carrageenan solution. Incubate at the optimal temperature for the enzyme (e.g., 40°C) for a specified duration (e.g., 24 hours) with gentle agitation.[8] The progress of depolymerization can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Desulfation: Introduce a sulfatase, such as a recombinant S1_19 family sulfatase, to the reaction mixture.[3] Adjust the pH and temperature as required for the sulfatase and incubate until desulfation is complete.

-

Monomerization: Add an exo-α-3,6-anhydro-D-galactosidase to cleave the desulfated oligosaccharides into neocarrabiose.[2] Incubate under optimal conditions for this enzyme.

-

Purification: Purify the resulting neocarrabiose using techniques such as size-exclusion chromatography or activated charcoal chromatography to remove enzymes and any remaining larger oligosaccharides.

-

Characterization: Confirm the identity and purity of the neocarrabiose using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

Analytical Methods for Neocarrabiose Quantification

Accurate quantification of neocarrabiose in both the purified form and within complex food matrices is essential for quality control and dosage determination.

Table 1: Analytical Techniques for Oligosaccharide Analysis

| Technique | Principle | Advantages | Disadvantages |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation based on anion exchange, followed by electrochemical detection. | High sensitivity and selectivity for carbohydrates without derivatization. | Requires specialized equipment. |

| High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) | Separation based on hydrophilicity or size, with universal detection. | Widely available instrumentation. | Lower sensitivity compared to HPAEC-PAD. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection.[10] | High resolution and structural information. | Requires derivatization, which can be time-consuming. |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) | Soft ionization technique for determining the molecular weight of non-volatile molecules.[11] | Rapid analysis of complex mixtures. | Less quantitative than chromatographic methods. |

Section 2: Biofunctional Properties of Neocarrabiose

The potential health benefits of neocarrabiose stem from its diverse biological activities, including prebiotic, immunomodulatory, and antioxidant effects.

Prebiotic Potential

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. Neoagaro-oligosaccharides (NAOS), which are structurally similar to neocarrabiose, have demonstrated significant prebiotic effects both in vitro and in vivo.[12][13] These studies have shown that NAOS can stimulate the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[12][13]

Mechanism of Prebiotic Action:

Caption: Neocarrabiose as a prebiotic substrate.

Protocol 2: In Vitro Assessment of Prebiotic Activity

-

Bacterial Strains: Obtain pure cultures of probiotic strains (e.g., Bifidobacterium longum, Lactobacillus acidophilus) and potentially pathogenic strains (e.g., Escherichia coli, Clostridium perfringens).

-

Culture Medium: Prepare a basal medium supplemented with either neocarrabiose, a known prebiotic (e.g., fructooligosaccharides - FOS), or a non-prebiotic carbohydrate (e.g., glucose) as the sole carbon source.

-

Inoculation and Incubation: Inoculate the media with the respective bacterial strains and incubate under anaerobic conditions at 37°C.

-

Growth Measurement: Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm.

-

pH Measurement: Measure the pH of the culture medium at different time points to assess the production of acidic metabolites.

-

Data Analysis: Compare the growth rates and pH changes in the presence of neocarrabiose to the positive and negative controls. A significant increase in the growth of probiotic strains and a decrease in pH are indicative of prebiotic activity.[12]

Immunomodulatory Effects

Carrageenan oligosaccharides have been shown to possess immunomodulatory properties, including the ability to enhance macrophage phagocytosis, stimulate lymphocyte proliferation, and modulate the production of cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α).[14] These effects suggest that neocarrabiose could play a role in boosting the immune system.[15][16]

Signaling Pathway for Immunomodulation:

Caption: Potential immunomodulatory signaling pathway of neocarrabiose.

Protocol 3: Cell-Based Assay for Immunomodulatory Activity

-

Cell Line: Use a macrophage cell line such as RAW 264.7.

-

Cell Culture: Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Treat the cells with varying concentrations of neocarrabiose for a specified period (e.g., 24 hours). Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium only).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using an enzyme-linked immunosorbent assay (ELISA) kit.[17]

-

Nitric Oxide (NO) Production: Measure the production of nitric oxide, a key inflammatory mediator, in the supernatant using the Griess reagent.

-

Cell Viability: Assess the cytotoxicity of neocarrabiose on the cells using an MTT assay.

-

Data Analysis: Analyze the dose-dependent effects of neocarrabiose on cytokine and NO production, ensuring that the observed effects are not due to cytotoxicity.

Antioxidant Properties

Oligosaccharides derived from carrageenan have demonstrated antioxidant activity.[3][8][18] This property is crucial for combating oxidative stress, which is implicated in various chronic diseases.

Table 2: Common Assays for Antioxidant Capacity

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.[19] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[19][20] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[19][21] |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to quench peroxyl radicals, thus preventing the decay of a fluorescent probe.[21] |

Protocol 4: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare different concentrations of neocarrabiose in a suitable solvent.

-

Reaction: Mix the neocarrabiose solutions with the DPPH solution in a 96-well plate. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-